Enhanced Lipophilicity (XLogP3-AA) Relative to 4-Chlorophenyl Analog Drives Membrane Permeability
The target compound exhibits a predicted XLogP3-AA of 3.5, compared to 3.3 for the direct 4-chlorophenyl analog ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate (CAS 187999-47-9) [1]. This +0.2 log unit increase is attributable to the bromine substituent and improves predicted passive membrane permeability, a key determinant of intracellular target engagement for kinase inhibitors .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: 3.3 |
| Quantified Difference | ΔXLogP = +0.2 |
| Conditions | Predicted by XLogP3 algorithm (PubChem/Guidechem); standard computational comparison. |
Why This Matters
A 0.2 log unit increase in XLogP can translate to a measurable improvement in Caco-2 permeability and blood-brain barrier penetration, making this compound a more suitable starting point for CNS-targeted or intracellular kinase inhibitor programs where cellular uptake is rate-limiting.
- [1] PubChem CID 10825551. Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate. Computed XLogP3-AA: 3.3. View Source
